3'-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE
Description
This compound belongs to the spiro-thiazolidine class, characterized by a fused indole-thiazolidine ring system with a 3-chlorophenyl substituent at the 3' position. The 3-chlorophenyl group may enhance lipophilicity and influence pharmacokinetic properties, such as blood-brain barrier (BBB) permeability or metabolic stability, compared to other substituents .
Properties
IUPAC Name |
3-(3-chlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-10-4-3-5-11(8-10)19-14(20)9-22-16(19)12-6-1-2-7-13(12)18-15(16)21/h1-8H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTWWXZBEHXYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387014 | |
| Record name | AC1MEH6R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5951-53-1 | |
| Record name | AC1MEH6R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves the reaction of indole derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nitrating agents, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Structural Characteristics
This compound features a spiro structure that combines an indole moiety with a thiazolidine framework. The presence of a chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 489.80 g/mol.
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. The following sections summarize the potential applications based on these findings.
Anticancer Activity
Research indicates that derivatives of spiro[indole-thiazolidine] compounds can exhibit anticancer properties. The unique structural features may allow for interactions with various cellular pathways involved in cancer proliferation and apoptosis.
- Case Study : A study demonstrated that analogous compounds showed cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Properties
The structural composition of 3'-(3-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione suggests potential antimicrobial activity. Compounds with indole and thiazolidine structures have been reported to exhibit antibacterial and antifungal activities.
- Case Study : In vitro assays indicated that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound may also have anti-inflammatory properties due to the presence of functional groups capable of modulating inflammatory responses.
- Case Study : Research on structurally related compounds revealed their ability to inhibit pro-inflammatory cytokines in various models of inflammation.
Mechanism of Action
The mechanism of action of 3’-(3-CHLOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogenated Aryl Groups
1-(2,4-Dichlorobenzyl)-3'-Phenylspiro[indole-3,2'-thiazolidine]-2,4'-Dione () :
- Molecular Formula : C₂₃H₁₆Cl₂N₂O₂S vs. C₁₉H₁₄ClN₂O₂S (target compound).
- Substituents : The dichlorobenzyl group increases molecular weight (455.36 g/mol vs. ~390 g/mol for the target) and lipophilicity (predicted logP: ~3.5 vs. ~2.8).
- Physicochemical Properties : Higher density (1.53 g/cm³) and lower solubility compared to the target compound due to bulkier substituents .
NSC777205 (3-(4-Chloro-2-fluorophenyl)-2H-Benzo[e][1,3]Oxazine-2,4(3H)-Dione) () :
Spiro-Thiazolidines with Anticonvulsant Activity ()
- 7-Bromo-spiro[[1]benzothiophene-3,2'-[1,3]thiazolidine]-2,4'-dione Derivatives :
Physicochemical and Pharmacokinetic Properties
However, NSC777205’s oxazine core demonstrates superior BBB permeability, suggesting heterocycle choice significantly impacts distribution .
Pharmacological Activity Comparison
- Anticonvulsant Potential: Spiro-thiazolidines with halogenated aryl groups (e.g., bromine or chlorine) show potent anticonvulsant activity. The target compound’s 3-chlorophenyl group may mimic these effects, though direct activity data are unavailable. In contrast, benzooxazine derivatives (NSC777205/207) exhibit pro-oncogenic c-Met/EGFR inhibition, indicating divergent therapeutic applications .
Antitubercular and Anticancer Activity : Analogous spiro compounds (e.g., 1,3-dipolar cycloadducts in ) demonstrate antitubercular activity, but the target compound’s indole-thiazolidine scaffold may favor CNS-targeted applications due to moderate BBB penetration .
Biological Activity
The compound 3'-(3-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule characterized by its unique spiro structure, which integrates an indole moiety with a thiazolidine framework. This structural configuration is believed to contribute significantly to its biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : 2-[3'-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3,4-dimethylphenyl)acetamide
- Molecular Formula : C23H22ClN3O3S
- Molecular Weight : 489.80 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Anticancer Activity : Compounds structurally related to this molecule have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Activity : The presence of the chlorophenyl group enhances the compound's ability to combat various bacterial strains.
- Anti-inflammatory Effects : Similar derivatives have been documented to exhibit anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets leading to various biological effects. For instance:
- MDM2-p53 Interaction : Some spiro compounds have been identified as inhibitors of the MDM2-p53 interaction, which is crucial in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities of spiro compounds similar to this compound:
- Anticancer Studies :
-
Antimicrobial Activity :
- Research indicated that spiro compounds exhibit significant antimicrobial properties against various pathogens. The chlorophenyl group enhances effectiveness against Gram-positive bacteria.
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Indole ring with fluorine substitution | Antimicrobial |
| Thiazolidinedione | Thiazolidine ring with carbonyls | Antidiabetic |
| Indomethacin | Indole ring with acetic acid side chain | Anti-inflammatory |
| This compound | Spiro structure combining indole and thiazolidine frameworks | Anticancer, Antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3'-(3-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation between indole derivatives and halogenated phenyl precursors, followed by cyclization. Key steps include:
- Step 1 : Formation of the indole-thiazolidine core via nucleophilic substitution.
- Step 2 : Introduction of the 3-chlorophenyl group using Suzuki-Miyaura coupling or Ullmann-type reactions.
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity products.
- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied. Monitor intermediates via TLC and confirm final structure with / NMR and LC-MS .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this spiro compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR (DMSO- or CDCl) to confirm proton environments and carbon frameworks. Look for characteristic shifts (e.g., spirocyclic carbons at ~100–110 ppm in NMR) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the spiro conformation and stereochemistry. Ensure slow evaporation from DMSO or DMF for crystal growth .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro Assays : Prioritize targets based on structural analogs (e.g., antimicrobial or anticancer activities common to thiazolidine-dione derivatives).
- Cell Lines : Use MCF-7 (breast cancer) or HeLa (cervical cancer) for cytotoxicity assays (MTT protocol, IC determination).
- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric kits (e.g., ATPase activity assays) .
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Methodological Answer :
- Solubility : Pre-dissolve in DMSO (stock solutions ≤10 mM) to avoid precipitation.
- pH Sensitivity : Test stability in buffers (pH 4–9) via HPLC over 24–72 hours.
- Light/Temperature : Store at –20°C in amber vials; monitor degradation via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve this compound's pharmacological profile?
- Methodological Answer :
- Modification Strategy : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups at the 3-chlorophenyl position).
- Biological Testing : Compare IC values across analogs using dose-response curves.
- Computational Modeling : Perform DFT calculations (Gaussian 09) to correlate electronic properties (HOMO/LUMO) with activity .
Q. What mechanistic approaches are suitable for elucidating this compound's mode of action in complex biological systems?
- Methodological Answer :
- Molecular Docking : Use MOE or AutoDock Vina to simulate binding to target proteins (e.g., PI3K or EGFR kinases). Validate with mutagenesis studies .
- Pathway Analysis : Employ RNA-seq or phosphoproteomics to identify dysregulated pathways post-treatment.
- In vivo Models : Use zebrafish xenografts for preliminary efficacy/toxicity profiling .
Q. How should researchers address contradictory data between computational predictions and experimental results?
- Methodological Answer :
- Validation Hierarchy : Replicate assays with orthogonal methods (e.g., SPR for binding affinity if docking suggests high affinity but in vitro assays show low activity).
- Parameter Adjustments : Re-optimize force fields in docking simulations or refine assay conditions (e.g., co-factor requirements).
- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify agreement between datasets .
Q. What advanced computational methods can predict off-target interactions or polypharmacology?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes.
- Network Pharmacology : Construct interaction networks using STRING or Cytoscape to identify secondary targets.
- Machine Learning : Train random forest models on PubChem BioAssay data to predict multi-target effects .
Q. How can researchers resolve discrepancies in crystallographic vs. solution-phase conformational data?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature NMR to study ring-flipping or spiro isomerization.
- MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER or GROMACS) to compare crystal and solution conformers.
- SAXS : Small-angle X-ray scattering provides solution-phase structural insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
